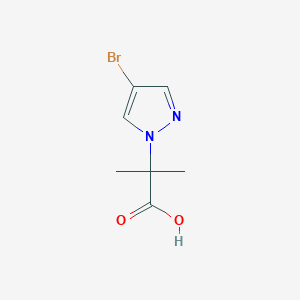

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLFWTVMKIZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS number

An In-Depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 917569-72-3), a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, presents a detailed, mechanistically-grounded synthetic pathway, and explores its potential applications as a scaffold or intermediate in the development of novel therapeutic agents. The guide is structured to provide both foundational knowledge and actionable protocols for scientists working in pharmaceutical research and development.

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it a highly sought-after bioisostere for other aromatic rings like benzene or imidazole.[2] The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

This compound is a compound of particular strategic interest. It combines three key structural motifs:

-

A 4-Bromopyrazole Core: The bromine atom at the 4-position is not merely a substituent; it is a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

A Gem-Dimethylpropanoic Acid Side Chain: The gem-dimethyl substitution on the carbon alpha to the carboxylic acid can confer metabolic stability by sterically hindering enzymatic degradation. The carboxylic acid itself provides a crucial anchor for hydrogen bonding interactions with biological targets and serves as a key polar group to modulate solubility.

-

N1-Substitution: The linkage at the N1 position of the pyrazole ring directs the geometry of the side chain, influencing how the molecule presents its functional groups to a target protein.

This guide will deconstruct the synthesis and potential utility of this molecule, providing the technical foundation necessary for its effective application in drug design programs.

Physicochemical and Structural Characteristics

The fundamental identity and properties of the title compound are summarized below. These data are essential for experimental design, characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 917569-72-3 | [4] |

| Molecular Formula | C₇H₉BrN₂O₂ | [4] |

| Molecular Weight | 233.1 g/mol | [4] |

| Canonical SMILES | CC(C)(C(=O)O)N1C=C(C=N1)Br | [4] |

| IUPAC Name | This compound | |

| Synonyms | 2-(4-bromo-pyrazol-1-yl)-2-methyl-propionic acid | [5] |

Structural Diagram

The 2D structure of the molecule highlights the key functional groups discussed.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

While direct literature preparations for this exact molecule are sparse, a robust and logical synthetic route can be designed based on well-established chemical principles for N-alkylation of pyrazoles and subsequent ester hydrolysis. The proposed pathway is efficient and utilizes commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward two-step synthesis starting from 4-bromopyrazole and an appropriate propanoate electrophile.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves two primary transformations:

-

Step 1: N-Alkylation. 4-Bromopyrazole is deprotonated with a suitable base to form the pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate in an Sₙ2 reaction to form the N1-alkylated ester intermediate.

-

Causality: The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is critical. NaH ensures complete and irreversible deprotonation of the pyrazole N-H, maximizing the concentration of the nucleophile. DMF effectively solvates the sodium cation without interfering with the nucleophile. The reaction proceeds preferentially at the N1 position due to electronic and steric factors.

-

-

Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed to the target carboxylic acid using a strong base like sodium hydroxide (NaOH) in a protic solvent mixture (e.g., water/ethanol). The reaction proceeds via nucleophilic acyl substitution. A final acidic workup protonates the carboxylate salt to yield the desired product.

-

Causality: Saponification is a robust and high-yielding method for ester cleavage. The use of a co-solvent like ethanol ensures the solubility of the organic ester in the aqueous base. The final acidification step is essential to isolate the neutral carboxylic acid, which is typically a solid that can be purified by recrystallization.

-

Caption: Proposed two-step forward synthesis workflow.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for building more complex molecules with therapeutic potential.

-

Scaffold for Library Synthesis: The 4-bromo position is primed for diversification. Using high-throughput parallel synthesis, researchers can react this intermediate with a large array of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a library of novel compounds. This is a cornerstone of modern hit-to-lead optimization.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 233.1 g/mol , this molecule fits within the "Rule of Three" criteria for a fragment. It can be used in fragment screening campaigns to identify initial low-affinity hits against a protein target. The bromo- and carboxyl- groups then provide clear vectors for fragment evolution and linking.

-

Probing Structure-Activity Relationships (SAR): In an established drug discovery program, replacing an existing phenyl or other aromatic ring with the 4-substituted pyrazole derived from this intermediate can lead to significant improvements in potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Pyrazole-containing compounds have shown promise in oncology and as anti-inflammatory agents.[1]

Experimental Protocol: Representative Synthesis

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes criteria for assessing completion and purity.

Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the oil, then suspend the NaH in dry DMF (50 mL).

-

Addition of Pyrazole: Cool the suspension to 0°C in an ice bath. Dissolve 4-bromopyrazole (1.0 eq) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.

-

Causality: Slow addition at 0°C controls the exothermic reaction and the evolution of hydrogen gas.

-

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the sodium pyrazolide should result in a clear or slightly hazy solution.

-

Addition of Electrophile: Cool the mixture back to 0°C. Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed.

-

Workup: Carefully quench the reaction by pouring it into ice-cold water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester product.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio, 40 mL).

-

Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 80-90°C) for 2-4 hours.

-

Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.

-

Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

-

Causality: Protonation of the sodium carboxylate salt renders it insoluble in water, allowing for isolation by filtration.

-

-

Purification: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

-

Safety and Handling

Based on data for analogous compounds, this compound should be handled with care. It is predicted to be a skin and eye irritant.[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Brominated organic compounds should be handled as potential irritants.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern drug discovery. Its combination of a privileged pyrazole core, a synthetically tractable bromo-handle, and a metabolically-shielded carboxylic acid side chain makes it an ideal starting point for the synthesis of novel chemical entities. The robust synthetic pathway outlined in this guide provides a clear and reproducible method for its preparation, enabling its broad application in SAR exploration, fragment-based screening, and lead optimization campaigns across various therapeutic areas, including oncology and inflammatory diseases. Future research will likely focus on leveraging this intermediate to build libraries of diverse compounds and explore their biological activities against a range of high-value protein targets.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 917569-72-3 | SLB56972 [biosynth.com]

- 5. 2-(4-BROMO-PYRAZOL-1-YL)-2-METHYL-PROPIONIC ACID CAS#: [m.chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

This guide provides a comprehensive overview of the synthetic route to 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this and similar pyrazole-containing compounds.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a 4-bromopyrazole moiety, which serves as a versatile handle for further functionalization via cross-coupling reactions, and a gem-dimethylpropanoic acid side chain, a common feature in pharmacologically active compounds that can enhance metabolic stability. This guide will detail a robust and reproducible synthetic pathway to this important intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection lies at the pyrazole nitrogen-carbon bond, leading to two primary starting materials: 4-bromopyrazole and a suitable derivative of 2-methylpropanoic acid. The forward synthesis, therefore, involves the N-alkylation of 4-bromopyrazole followed by the hydrolysis of an ester protecting group.

Caption: Retrosynthetic analysis of the target molecule.

The overall synthetic workflow can be summarized in the following three key stages:

-

Bromination of 1H-Pyrazole: Synthesis of the key intermediate, 4-bromopyrazole.

-

N-Alkylation of 4-Bromopyrazole: Coupling of 4-bromopyrazole with an electrophilic side chain precursor.

-

Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid product.

Experimental Protocols

Stage 1: Synthesis of 4-Bromopyrazole

The preparation of 4-bromopyrazole is achieved through the electrophilic bromination of 1H-pyrazole using N-bromosuccinimide (NBS) as the bromine source. This method is generally preferred over the use of elemental bromine due to its milder reaction conditions and easier handling.[1]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq.) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 4-bromopyrazole by column chromatography on silica gel or recrystallization.

| Reagent | Molar Eq. | Purity | Supplier |

| 1H-Pyrazole | 1.0 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide | 1.05 | ≥98% | Sigma-Aldrich |

| Dimethylformamide | - | Anhydrous | Sigma-Aldrich |

Table 1: Reagents for the synthesis of 4-bromopyrazole.

Stage 2: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

The N-alkylation of 4-bromopyrazole is a crucial step that introduces the 2-methylpropanoate side chain. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate.[2][3]

Protocol:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (ACN), add 4-bromopyrazole (1.0 eq.).

-

Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate by flash column chromatography on silica gel.

| Reagent | Molar Eq. | Purity | Supplier |

| 4-Bromopyrazole | 1.0 | ≥98% | Synthesized in Stage 1 |

| Ethyl 2-bromo-2-methylpropanoate | 1.2 | ≥98% | Sigma-Aldrich |

| Potassium Carbonate | 2.0 | Anhydrous | Sigma-Aldrich |

| Acetonitrile | - | Anhydrous | Sigma-Aldrich |

Table 2: Reagents for the N-alkylation reaction.

Stage 3: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be readily achieved under basic conditions followed by acidification.[4]

Protocol:

-

Dissolve ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.

| Reagent | Molar Eq. | Purity | Supplier |

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | 1.0 | ≥95% | Synthesized in Stage 2 |

| Lithium Hydroxide Monohydrate | 2.0 | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran | - | Reagent Grade | Sigma-Aldrich |

| Hydrochloric Acid | - | 1 M | Sigma-Aldrich |

Table 3: Reagents for the hydrolysis reaction.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the target molecule.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of each compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide has outlined a reliable and efficient three-step synthesis of this compound from commercially available starting materials. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The versatility of the 4-bromopyrazole moiety allows for further elaboration, making the title compound a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

References

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for an aryl group, enhance the lipophilicity and solubility of drug candidates.[3] This inherent versatility has led to the development of a wide array of pharmaceuticals targeting a broad spectrum of diseases.[3][4] Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors for cancer therapy, receptor antagonists for metabolic disorders, and phosphodiesterase inhibitors for erectile dysfunction.[1] This guide will provide a comprehensive exploration of the core mechanisms of action of pyrazole-containing compounds, supported by detailed case studies of prominent drugs, an examination of the structure-activity relationships that govern their function, and an overview of the experimental methodologies used to elucidate their biological activity.

The Chemical Foundation: Structure and Synthesis of Pyrazoles

The pyrazole ring system is an aromatic, five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[5] This structure is planar and possesses 4π-electrons and a lone pair of electrons from one of the nitrogen atoms that delocalize with the π-electrons, contributing to its aromatic character.[5]

The synthesis of the pyrazole nucleus is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[6][7] Variations of this approach, such as the reaction of α,β-unsaturated ketones with hydrazines, also yield pyrazole derivatives.[4] The specific substituents on the pyrazole ring can be readily modified by selecting appropriately substituted starting materials, allowing for the generation of diverse chemical libraries for drug discovery programs.[4][5]

Case Studies in Mechanism of Action

To illustrate the diverse mechanisms of action of pyrazole-containing compounds, we will examine three well-characterized drugs: Celecoxib, Rimonabant, and Sildenafil.

Celecoxib: Selective COX-2 Inhibition for Anti-inflammatory Action

Celecoxib, marketed as Celebrex, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9][10] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[10][11] There are two major isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[10]

The selective inhibition of COX-2 by celecoxib is attributed to its chemical structure. The diaryl-substituted pyrazole core of celecoxib, with a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[8][10][12] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[9][10]

Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anti-cancer properties, which may involve the induction of apoptosis and cell cycle arrest.[11]

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Rimonabant: Cannabinoid Receptor 1 Antagonism for Metabolic Regulation

Rimonabant is a selective antagonist of the cannabinoid receptor 1 (CB1).[13][14][15] The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in regulating appetite, energy balance, and metabolism.[13] CB1 receptors are predominantly found in the central nervous system and peripheral tissues such as adipose tissue, the liver, and muscles.[13]

Rimonabant acts by binding to and blocking the activation of CB1 receptors by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[13] This blockade of CB1 signaling in the hypothalamus reduces appetite and food intake.[13] In peripheral tissues, CB1 antagonism by rimonabant leads to decreased fat storage (lipogenesis) and increased fat breakdown (lipolysis) in adipose tissue, and improved glucose uptake in muscle.[13] While effective in promoting weight loss and improving metabolic parameters, Rimonabant was withdrawn from the market due to serious psychiatric side effects.[13] Some studies suggest that Rimonabant can also act as an inverse agonist, meaning it can inhibit the basal activity of the CB1 receptor in the absence of an agonist.[16][17]

Caption: Dual central and peripheral mechanism of Rimonabant via CB1 receptor antagonism.

Sildenafil: PDE5 Inhibition for Vasodilation

Sildenafil, sold under the brand name Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18][19][20][21] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[18][19]

During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase to increase the production of cGMP.[18] Elevated levels of cGMP lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood flow and an erection.[19] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[19] By blocking the degradation of cGMP, sildenafil enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation.[18][19] It is important to note that sildenafil does not cause an erection without sexual stimulation, as the NO/cGMP pathway must first be activated.[19]

Caption: Sildenafil's mechanism of action as a PDE5 inhibitor in the erectile pathway.

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[22][23] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these drug candidates.

For example, in the case of pyrazole-based cannabinoid receptor antagonists like rimonabant, key structural features for potent and selective CB1 antagonistic activity have been identified:

-

A para-substituted phenyl ring at the 5-position.[24][25][26]

-

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[24][25][26]

Similarly, for pyrazole-based kinase inhibitors, specific substitutions are engineered to target the ATP-binding pocket of the kinase, leading to inhibition of its catalytic activity.[27][28][29] The pyrazole ring itself can act as a scaffold that correctly orients these substituents for optimal interaction with the target protein.[3]

Table 1: Summary of Key Structural Features and Their Impact on the Activity of Pyrazole-Containing Drugs

| Drug Class | Key Structural Feature | Position on Pyrazole Ring | Impact on Activity |

| COX-2 Inhibitors | Sulfonamide side chain | Attached to a phenyl group at N1 | Confers selectivity for COX-2[8][12] |

| CB1 Antagonists | Para-substituted phenyl | 5-position | Potent antagonistic activity[24][25] |

| Carboxamido group | 3-position | Essential for binding[24][25] | |

| 2,4-dichlorophenyl | 1-position | Optimal for binding affinity[25] | |

| Kinase Inhibitors | Varies depending on the target kinase | Typically at positions 1, 3, and 5 | Dictates potency and selectivity[27][29] |

Experimental Protocols for Elucidating Mechanism of Action

Determining the precise mechanism of action of a pyrazole-containing compound requires a combination of in vitro and in vivo experimental techniques.

Enzyme Inhibition Assays

For compounds targeting enzymes, such as kinase inhibitors or COX inhibitors, enzyme inhibition assays are fundamental.[30][31][32] These assays measure the effect of the compound on the catalytic activity of the target enzyme.

Step-by-Step Methodology for a Typical Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare a buffer solution, the purified target enzyme, the enzyme's substrate, and the pyrazole-containing inhibitor at various concentrations.

-

Assay Setup: In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a specific temperature for a defined period.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency.[32] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[30][33]

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Receptor Binding Assays

For compounds that target receptors, such as Rimonabant, receptor binding assays are employed to determine the affinity and selectivity of the compound for its target.[34][35][36][37][38] These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.

Step-by-Step Methodology for a Competitive Receptor Binding Assay:

-

Preparation of Receptor Source: Prepare cell membranes or purified receptors that express the target receptor.

-

Assay Setup: In a multi-well plate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled pyrazole-containing compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand, often by filtration.[34]

-

Quantification: Measure the amount of bound labeled ligand.

-

Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled pyrazole compound. This allows for the determination of the IC50, which can be used to calculate the binding affinity (Ki) of the compound for the receptor.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a drug-target complex at atomic resolution.[39][40][41][42][43] This provides invaluable insights into the precise binding mode of the pyrazole-containing compound and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity.[40][42] This information is instrumental in guiding the rational design and optimization of lead compounds.[39][41]

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its versatility has given rise to a diverse range of therapeutic agents with distinct and potent mechanisms of action. From the selective enzyme inhibition of Celecoxib and Sildenafil to the receptor antagonism of Rimonabant, pyrazole-containing compounds have made a significant impact on medicine. A thorough understanding of their mechanisms of action, guided by rigorous experimental evaluation and detailed structural analysis, will continue to drive the development of novel and improved pyrazole-based therapeutics for a wide range of diseases.

References

- 1. scispace.com [scispace.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. youtube.com [youtube.com]

- 7. Unit 4 Pyrazole | PDF [slideshare.net]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. ClinPGx [clinpgx.org]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Sildenafil - Wikipedia [en.wikipedia.org]

- 20. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 21. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]

- 22. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 34. merckmillipore.com [merckmillipore.com]

- 35. giffordbioscience.com [giffordbioscience.com]

- 36. Receptor-Ligand Binding Assays [labome.com]

- 37. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 39. creative-biostructure.com [creative-biostructure.com]

- 40. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 42. migrationletters.com [migrationletters.com]

- 43. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, highly functionalized pyrazole derivative, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, as a prototypical platform for analog development. We will provide an in-depth exploration of the strategic design, synthetic execution, and biological evaluation frameworks necessary for advancing this chemical series. Key structural motifs, including the C4-bromo substituent, the α-gem-dimethyl group, and the carboxylic acid, will be analyzed as points for diversification. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into creating novel chemical entities with optimized therapeutic potential.

Introduction: The Pyrazole Core and Rationale for Analog Development

Pyrazole and its derivatives are five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5][6] The compound this compound integrates several key features that make it an attractive starting point for a drug discovery campaign:

-

The Pyrazole Scaffold : Serves as a versatile and synthetically tractable core. The two adjacent nitrogen atoms can act as both hydrogen bond donors (N1-H) and acceptors (N2), facilitating interactions with biological targets.[1]

-

The 4-Bromo Substituent : This halogen atom significantly influences the electronic properties of the pyrazole ring and provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The α-Gem-Dimethyl Group : This structural motif is frequently employed by medicinal chemists to enhance potency, metabolic stability, and pharmacokinetic profiles.[7][8] It can enforce a specific conformation favorable for binding, limit rotation, and block sites of metabolism.[9][10]

-

The Carboxylic Acid : A common pharmacophore that can form strong ionic or hydrogen-bond interactions with key residues (e.g., arginine, lysine) in a target's active site.

The primary goal of developing structural analogs is to systematically probe the structure-activity relationship (SAR) and optimize the molecule's properties towards a desired therapeutic profile. This involves a multi-parameter optimization process targeting:

-

Potency & Efficacy : Enhancing the molecule's ability to interact with its biological target.

-

Selectivity : Minimizing off-target activities to reduce potential side effects.

-

ADME Properties : Improving Absorption, Distribution, Metabolism, and Excretion to ensure the compound reaches its target in sufficient concentration and for an appropriate duration.

-

Safety : Reducing any inherent toxicity.

This guide will detail the strategic and tactical approaches to achieving these goals through reasoned analog design.

Core Scaffold Synthesis and Diversification Logic

The development of a robust and flexible synthetic route to the core scaffold is paramount. It must be amenable to the introduction of diverse chemical functionalities at key positions.

Retrosynthetic Analysis and General Synthesis

The parent compound can be synthesized via a straightforward N-alkylation of 4-bromopyrazole with an appropriate α-bromoester, followed by saponification. This approach allows for modularity, where different pyrazoles and different α-haloesters can be combined to generate a wide array of initial analogs.

Caption: Retrosynthetic analysis of the core scaffold.

Detailed Experimental Protocol: Synthesis of the Parent Compound

Step 1: N-Alkylation of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).[11][12][13]

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq) in DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.

Step 2: Saponification

-

Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Strategies for Structural Analog Development

Systematic modification of the core structure is essential for building a comprehensive SAR profile. The following sections outline key diversification strategies.

Caption: Key diversification points on the core scaffold.

Modification of the Pyrazole C4-Position (R1)

The C4-bromo group is an ideal handle for introducing diversity using palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling : Reacting the bromo-pyrazole with various aryl or heteroaryl boronic acids/esters can introduce bulky substituents to probe steric tolerance in the binding pocket.

-

Sonogashira Coupling : Introduction of alkynyl groups can be used to explore linear extensions and add rigidity.

-

Cyanation : Replacing bromine with a nitrile group (e.g., using Zn(CN)₂) can alter electronic properties and introduce a potential hydrogen bond acceptor.

-

Other Halogens : Synthesis of fluoro, chloro, or iodo analogs can fine-tune lipophilicity and electronic character.

Alterations to the α-Alkyl Moiety (R2)

The gem-dimethyl group profoundly impacts the molecule's conformation and metabolic stability.[7][8] Its modification can yield significant insights.

-

Cycloalkyl Groups : Replacing the two methyl groups with a cyclopropyl ring creates a spirocyclic center, which can lock the conformation and often improves metabolic stability and solubility. This can be achieved by using an α-bromo-cyclopropanecarboxylate in the initial alkylation step.

-

Varying Alkyl Size : Using analogs like ethyl 2-bromopropanoate (mono-methyl) or ethyl 2-bromo-2-ethylbutanoate can explore the steric limits of the binding pocket. The mono-methyl analog introduces a chiral center, which may require separation and testing of individual enantiomers.

-

Polar Groups : Introducing a single hydroxymethyl group (from serine-derived synthons) can enhance solubility and provide an additional hydrogen bonding vector.

Bioisosteric Replacement of the Carboxylic Acid (R3)

While essential for binding, a carboxylic acid group can sometimes lead to poor permeability or rapid metabolism. Replacing it with a bioisostere—a group with similar physicochemical properties—can overcome these liabilities.

| Bioisostere | Key Properties | Synthetic Precursor Example |

| Tetrazole | Acidic, metabolically stable, improved oral bioavailability. | Bromoacetonitrile (followed by cycloaddition with NaN₃) |

| Acyl Sulfonamide | Acidic, can form different hydrogen bond networks. | N-protected aminoacetaldehyde (followed by oxidation and sulfonylation) |

| Hydroxamic Acid | Can act as a metal chelator, different pKa. | Corresponding ester (reaction with hydroxylamine) |

| Hydroxyisoxazole | Rigidified acidic mimic, pKa similar to carboxylic acid. | β-ketoester derivative |

Framework for Biological Evaluation

A tiered screening approach is necessary to efficiently evaluate newly synthesized analogs. The specific assays will depend on the biological target, which for this class of compounds could potentially include nuclear receptors like PPARs, based on structural similarities to known agonists like GW501516.[14][15][16]

Caption: A tiered workflow for biological evaluation.

Primary Assay: Target Engagement (Example: PPARδ TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to quantify ligand binding to a nuclear receptor.

Protocol:

-

Add recombinant PPARδ ligand-binding domain (LBD), a fluorescently-labeled coactivator peptide, and an antibody against the LBD to a 384-well plate.

-

Add serial dilutions of test compounds (analogs).

-

Incubate for 1-2 hours at room temperature.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

-

Calculate the ratio of the two emission signals and plot against compound concentration to determine the IC₅₀ value.

Secondary Assay: Cellular Functional Assay (Example: Reporter Gene Assay)

This assay confirms that target engagement in a test tube translates to functional activity in a cellular context.

Protocol:

-

Use a cell line (e.g., HEK293T) stably transfected with a full-length PPARδ receptor and a plasmid containing a luciferase reporter gene downstream of a PPAR response element (PPRE).

-

Plate cells and treat with serial dilutions of test compounds.

-

Incubate for 18-24 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure luminescence using a luminometer.

-

Plot luminescence against compound concentration to determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The data collected from the biological assays must be systematically analyzed to build a predictive SAR model.

| Cmpd ID | R1 (C4-Position) | R2 (α-Position) | R3 (Acid Moiety) | PPARδ IC₅₀ (nM) | Metabolic Stability (t½, min) |

| Parent | -Br | -C(CH₃)₂ | -COOH | 550 | 25 |

| A-1 | -Ph | -C(CH₃)₂ | -COOH | 120 | 22 |

| A-2 | -CN | -C(CH₃)₂ | -COOH | 850 | 30 |

| B-1 | -Br | -CH(CH₃) | -COOH | 980 (racemic) | <5 |

| B-2 | -Br | -cPr | -COOH | 250 | >60 |

| C-1 | -Br | -C(CH₃)₂ | Tetrazole | 600 | 55 |

SAR Insights:

-

C4-Position : Replacing the bromine with a phenyl group (A-1) improves potency, suggesting a hydrophobic pocket is present. The electron-withdrawing nitrile group (A-2) is detrimental to activity.

-

α-Position : The gem-dimethyl group is critical. Removing one methyl (B-1) significantly reduces potency and metabolic stability. Replacing it with a cyclopropyl group (B-2) enhances both potency and stability, a highly favorable outcome.

-

Acid Moiety : Replacing the carboxylic acid with a tetrazole (C-1) maintains similar potency while significantly improving metabolic stability.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through systematic and rational design of structural analogs, guided by a robust synthetic strategy and a tiered biological evaluation cascade, researchers can effectively navigate the complex SAR landscape. The insights gained from modifying the C4-position, the α-gem-dimethyl group, and the carboxylic acid moiety provide a clear path toward identifying lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Pyrazole Carboxylic Acid Derivatives: From Synthesis to Biological Validation

An In-Depth Technical Guide:

Introduction: The Enduring Legacy of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. When functionalized with a carboxylic acid moiety, the scaffold's potential is further amplified, providing a critical anchor point for binding to enzyme active sites and receptors. Pyrazole carboxylic acid derivatives are found in a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3][4][5][6][7] This guide provides a comprehensive overview of the modern drug discovery process for novel pyrazole carboxylic acid derivatives, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis.

Chapter 1: Strategic Synthesis of the Pyrazole Carboxylic Acid Core

The construction of the pyrazole ring is a well-established field, yet new methodologies continue to emerge, offering improved efficiency, regioselectivity, and substrate scope.[2][8] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Pathways

The most prevalent and robust method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[9][10][11] A classic and highly effective approach starts with 1,3-dicarbonyl compounds.

-

Cyclocondensation of β-Ketoesters: This method allows for the direct installation of a carboxylic acid precursor (an ester group) onto the pyrazole ring. For instance, the reaction of a substituted ethyl-2,4-dioxo-4-phenylbutanoate with hydrazine hydrate in the presence of an acid catalyst like glacial acetic acid directly yields ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.[6] This is a cornerstone reaction for building libraries of potential therapeutic agents.

-

Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly leverage MCRs to build molecular complexity in a single step, enhancing efficiency and reducing waste.[12] One-pot, three-component reactions involving, for example, a cyclic β-diketone, an aryl glyoxal, and an arylhydrazine can rapidly generate fully substituted pyrazoles under acidic catalysis.[12]

Visualizing the Synthetic Workflow

The general workflow for creating a library of pyrazole carboxylic acid derivatives for screening is a multi-stage process, beginning with the synthesis of a core scaffold, followed by diversification.

Caption: General workflow for synthesis and derivatization.

Detailed Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

This protocol is adapted from established literature procedures for the synthesis of pyrazole esters, which are direct precursors to the target carboxylic acids.[6]

Materials:

-

Substituted acetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (1.2 eq)

-

Absolute ethanol

-

Hydrazine hydrate (1.5 eq)

-

Glacial acetic acid

-

Diethyl ether

-

Hydrochloric acid (2N)

Procedure:

-

Step 1: Formation of the Dioxo-ester Intermediate. To a solution of sodium ethoxide in absolute ethanol at 0°C, add the substituted acetophenone dropwise. Stir for 15 minutes.

-

Add diethyl oxalate dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a solid precipitate indicates the formation of the intermediate salt.

-

Pour the reaction mixture into ice-cold water and acidify with 2N HCl to precipitate the ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Cyclization to Pyrazole Ester. Suspend the dried intermediate in glacial acetic acid.

-

Add hydrazine hydrate dropwise and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The crude pyrazole ester will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

-

Step 3: Purification. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

-

Step 4: Hydrolysis (to Carboxylic Acid). The purified ester can be subsequently hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., refluxing with aqueous NaOH followed by acidic workup).

Trustworthiness: The success of this synthesis relies on anhydrous conditions in Step 1 to prevent premature hydrolysis of the ethoxide and esters. The progress of both stages should be meticulously monitored by TLC to ensure full conversion of starting materials and to prevent side-product formation.

Chapter 2: Biological Evaluation and Screening Cascade

Once a library of novel derivatives is synthesized, a systematic screening process is required to identify compounds with the desired biological activity. This process typically follows a hierarchical cascade.

Primary Screening: Target-Based and Phenotypic Assays

The initial screen is designed to test a large number of compounds to identify "hits."

-

Target-Based Assays: If the molecular target is known (e.g., a specific enzyme or receptor), a direct biochemical assay can be employed. For instance, in the development of ALKBH1 inhibitors, a fluorescence polarization (FP) assay was used to measure the displacement of a fluorescently labeled probe from the enzyme's active site.[13]

-

Phenotypic Assays: In cases where the target is unknown or a complex cellular effect is desired, phenotypic screens are used. For antimicrobial discovery, this often involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains using methods like the modified agar well diffusion assay or broth microdilution.[7][14]

Secondary and Tertiary Assays

Hits from the primary screen are advanced to more complex, lower-throughput assays to confirm activity and evaluate properties like cytotoxicity, selectivity, and mechanism of action. For anticancer drug discovery, this involves testing compounds against a panel of cancer cell lines (e.g., HGC27, AGS gastric cancer cells) using viability assays like the MTT assay.[6][13]

The Drug Discovery Screening Cascade

The logical progression from a large library to a few promising candidates is essential for an efficient drug discovery program.

Caption: A typical drug discovery screening cascade.

Chapter 3: Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of medicinal chemistry, providing the rationale for iteratively modifying a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead."[14]

Case Study: ALKBH1 Inhibitors

A recent study on 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1 provides an excellent example of systematic SAR exploration.[13] The researchers defined different regions of their starting compound for modification.

-

Region 1 (Pyrazole Core): Modifications to the pyrazole ring itself, such as adding substituents (Cl, CH3) or replacing it with other heterocycles, universally led to a decrease in activity. This established the unsubstituted 1H-pyrazole-4-carboxylic acid as a critical pharmacophore.[13] The nitrogen at the 2' position and the carboxylic acid were found to be essential for chelating a key metal ion in the enzyme's active site.[13]

-

Region 2 & 3 (Aromatic Substituents): Exploration of different substituents on the phenyl rings attached to the core led to the discovery that specific electronic and steric properties were required for optimal potency.

Visualizing the Pharmacophore

Based on SAR studies, a pharmacophore model can be constructed to guide future design. This model highlights the key molecular features required for biological activity.

Caption: Key pharmacophoric features for ALKBH1 inhibition.

Quantitative SAR Data

Summarizing SAR data in a tabular format is crucial for clear analysis and decision-making. The table below is a simplified representation of the data for ALKBH1 inhibitors.[13]

| Compound ID | Modification on Pyrazole Ring (Region 1) | IC₅₀ (µM) |

| 3 | Unsubstituted | 0.12 |

| 4 | 3'-Cl | 0.28 |

| 6 | 5'-CH₃ | 0.46 |

| 7 | 3',5'-di-CH₃ | >100 |

| 11 | Carboxylic acid moved to 3'-position | >100 |

Table showing the critical importance of the unsubstituted 1H-pyrazole-4-carboxylic acid core for ALKBH1 inhibitory activity. Data adapted from reference[13].

Conclusion and Future Outlook

The discovery of novel pyrazole carboxylic acid derivatives remains a highly productive field in drug development. The versatility of synthetic routes, particularly the increasing adoption of efficient multicomponent reactions, allows for the creation of vast and diverse chemical libraries.[12] Coupled with sophisticated high-throughput screening cascades and rational, data-driven SAR studies, this scaffold will undoubtedly continue to yield new therapeutic candidates. Future efforts will likely focus on developing derivatives with improved selectivity to minimize off-target effects and on exploring novel biological targets for this privileged chemical class.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted Pyrazoles: An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their success is intrinsically linked to their tunable physicochemical properties, which govern their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the key physicochemical characteristics of substituted pyrazoles, including lipophilicity, solubility, pKa, and metabolic stability. We will explore how these properties are influenced by the nature and position of substituents, offering insights into rational drug design and optimization strategies. Detailed experimental protocols and data presentation formats are provided to aid researchers in the practical application of these principles.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][2][3] This designation stems from its remarkable versatility and its presence in a wide array of approved drugs, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[1][4] The unique electronic and structural features of the pyrazole core confer favorable physicochemical and pharmacological properties.[4] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[4] Furthermore, the aromatic nature of the ring contributes to its metabolic stability.[3]

The true power of the pyrazole scaffold lies in the ability to modulate its properties through the introduction of various substituents.[2][5] Understanding the structure-property relationships (SPRs) is paramount for medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2][6][7]

Core Physicochemical Properties and Their Modulation

The journey of a drug from administration to its target and eventual elimination is governed by its physicochemical properties.[8][9][10] For substituted pyrazoles, a careful balance of these properties is essential for therapeutic success.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of membrane permeability and, consequently, absorption and distribution.[9] It is typically quantified by the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like many pyrazoles, the distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant parameter.

The lipophilicity of a pyrazole derivative is highly sensitive to its substitution pattern. The introduction of non-polar substituents, such as alkyl or aryl groups, generally increases lipophilicity, while polar functional groups like hydroxyl or carboxyl moieties decrease it.[11][12]

Table 1: Influence of Substituents on the Calculated logP (cLogP) of Pyrazole Derivatives

| Compound | R1 | R3 | R4 | R5 | cLogP (approx.) |

| Pyrazole | H | H | H | H | 0.23 |

| 3-Methylpyrazole | H | CH₃ | H | H | 0.65 |

| 3,5-Dimethylpyrazole | H | CH₃ | H | CH₃ | 1.07 |

| 3-Phenylpyrazole | H | C₆H₅ | H | H | 2.15 |

| 1,3,5-Triphenylpyrazole | C₆H₅ | C₆H₅ | H | C₆H₅ | 5.80 |

cLogP values are estimations and can vary based on the prediction software.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug.[13][14] Poorly soluble compounds often exhibit low and variable absorption. The solubility of substituted pyrazoles is influenced by a combination of factors, including lipophilicity, crystal lattice energy, and ionization state.[13]

Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility.[13] The introduction of polar, hydrogen-bonding groups can enhance solubility. For ionizable pyrazoles, solubility is pH-dependent, being highest at a pH where the molecule is in its charged form.

Experimental Protocol: Kinetic Solubility Assay by Turbidimetry

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions.

-

Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Turbidity Measurement: Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity.

Acidity and Basicity (pKa): The Role of Ionization

The pKa of a molecule determines its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.[9][15] Pyrazole itself is a weak base, with the protonated form having a pKa of approximately 2.5.[16] It can also act as a very weak acid, with the N-H proton having a pKa of around 14.2.[16]

Substituents can significantly impact the pKa of the pyrazole ring. Electron-withdrawing groups (e.g., nitro, halo) decrease the basicity of the ring nitrogens and increase the acidity of the N-H proton.[17] Conversely, electron-donating groups (e.g., alkyl, amino) increase basicity.[17]

Metabolic Stability: Ensuring Sufficient In Vivo Exposure

Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug.[3][18] Pyrazole-containing compounds can undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[19][20]

The strategic placement of substituents can block sites of metabolism and enhance stability. For instance, replacing a metabolically labile C-H bond with a more robust C-F bond is a common strategy. The introduction of sterically hindering groups near a potential metabolic site can also improve stability.[18][21][22]

Experimental Workflow: In Vitro Metabolic Stability Assessment using Liver Microsomes

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 16. imperial.ac.uk [imperial.ac.uk]

- 17. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: An Application Note and Detailed Protocol

For correspondence: --INVALID-LINK--

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, a key building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis. This guide details a robust two-step synthetic pathway, commencing with the N-alkylation of 4-bromopyrazole followed by the hydrolysis of the resulting ester intermediate. The causality behind experimental choices, self-validating system checks, and in-depth procedural details are provided to ensure successful replication and understanding of the synthesis.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The target molecule, this compound, incorporates a bromo-substituted pyrazole moiety linked to a dimethylpropanoic acid group. This structural motif is valuable for introducing steric bulk and a carboxylic acid handle for further chemical modifications, making it a desirable fragment in the design of novel therapeutic agents. The bromine atom also serves as a versatile point for subsequent cross-coupling reactions to build molecular complexity.

This protocol outlines a reliable and scalable two-step synthesis. The first step involves a base-mediated N-alkylation of 4-bromopyrazole with ethyl 2-bromo-2-methylpropanoate. The subsequent step is the saponification of the ethyl ester to yield the final carboxylic acid product. The rationale for the choice of reagents and conditions is discussed to provide a deeper understanding of the reaction mechanism and potential challenges.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The initial step is an N-alkylation reaction, a common method for forming C-N bonds with nitrogen-containing heterocycles[1][2]. This is followed by a standard ester hydrolysis to unmask the carboxylic acid functionality[3][4][5].

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (Intermediate)

This procedure details the N-alkylation of 4-bromopyrazole. The choice of a carbonate base like potassium carbonate is crucial as it is strong enough to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide, but mild enough to prevent significant side reactions. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the polar and non-polar reactants.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromopyrazole | 2075-45-8 | 146.97 | 5.0 g | 34.0 |

| Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | 195.05 | 7.3 g | 37.4 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.0 g | 50.6 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |

| Brine (Saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (5.0 g, 34.0 mmol) and potassium carbonate (7.0 g, 50.6 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring at room temperature, add ethyl 2-bromo-2-methylpropanoate (7.3 g, 37.4 mmol) dropwise to the suspension over 10 minutes.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The starting 4-bromopyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate as a colorless oil.

Part 2: Synthesis of this compound (Final Product)

This part of the protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid. A base-catalyzed hydrolysis (saponification) is employed, which is an irreversible process, ensuring a high conversion to the product[4][5][6]. A mixture of water and a co-solvent like tetrahydrofuran (THF) is used to ensure the solubility of the ester starting material.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | 1040377-17-0 | 261.12 | 5.0 g | 19.1 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.53 g | 38.2 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |

| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | ~20 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - |

| Brine (Saturated NaCl solution) | - | - | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g | - |

Step-by-Step Procedure:

-